3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry . This particular compound features a unique structure with a pyrido[1,2-a]benzimidazole core, which is fused with a phenyldiazenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include o-phenylenediamine, which is cyclized with carboxylic acids or their derivatives to form the benzimidazole ring . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the diazenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and pyrido rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzimidazole and pyrido derivatives, each with unique chemical and biological properties.
Scientific Research Applications
3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrido[1,2-a]benzimidazole: Shares the core structure but lacks the phenyldiazenyl group.
Phenyldiazenyl derivatives: Compounds with similar diazenyl groups but different core structures.
Uniqueness
3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of the benzimidazole core, pyrido ring, and phenyldiazenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
328130-65-0 |
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Molecular Formula |
C26H20N6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3,7-dimethyl-1-(4-phenyldiazenylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H20N6/c1-17-8-13-24-23(14-17)29-26-22(16-27)18(2)15-25(32(24)26)28-19-9-11-21(12-10-19)31-30-20-6-4-3-5-7-20/h3-15,28H,1-2H3 |
InChI Key |
JIGLIVPWYNYHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=CC(=C(C3=N2)C#N)C)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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